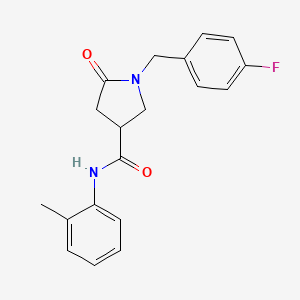![molecular formula C15H17N3O2S B6138593 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6138593.png)
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as Epetraborole and is currently being studied for its antibacterial properties.
Mecanismo De Acción
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide inhibits the bacterial enzyme leucyl-tRNA synthetase by binding to the enzyme's active site. This binding prevents the enzyme from attaching the amino acid leucine to its corresponding tRNA molecule, which is necessary for protein synthesis in bacteria. The inhibition of this enzyme leads to the disruption of bacterial protein synthesis, ultimately resulting in bacterial cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its antibacterial properties. This compound has been shown to be effective against gram-positive bacteria, including MRSA and Streptococcus pneumoniae. It has also been demonstrated to have low toxicity in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide in lab experiments is its specificity for inhibiting the bacterial enzyme leucyl-tRNA synthetase. This specificity makes it a useful tool for studying the role of this enzyme in bacterial protein synthesis. However, one limitation of using Epetraborole in lab experiments is its limited spectrum of activity against gram-positive bacteria. This restricts its use in studying the effects of bacterial protein synthesis inhibition in gram-negative bacteria.
Direcciones Futuras
There are several future directions for the study of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide. One potential direction is the development of new derivatives of this compound that have a broader spectrum of antibacterial activity. Another direction is the investigation of the potential use of Epetraborole in combination with other antibiotics to improve its efficacy against bacterial infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications beyond antibacterial activity.
In conclusion, this compound is a chemical compound with significant potential for scientific research and therapeutic applications. Its antibacterial properties and specificity for inhibiting the bacterial enzyme leucyl-tRNA synthetase make it a useful tool for studying bacterial protein synthesis. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the condensation of 4-methylphenylacetic acid with 2-mercapto-4-ethyl-6-oxo-1,6-dihydropyrimidine in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of the intermediate compound 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetic acid, which is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
The antibacterial properties of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide make it a potential candidate for the treatment of bacterial infections. This compound has been shown to inhibit the bacterial enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. Studies have demonstrated that Epetraborole is effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
Propiedades
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-11-8-13(19)18-15(17-11)21-9-14(20)16-12-6-4-10(2)5-7-12/h4-8H,3,9H2,1-2H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEIRFPLYBPBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B6138513.png)
![N,8-dimethyl-3-({methyl[(1-methyl-2-piperidinyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6138518.png)
![4-bromo-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6138520.png)
![3-[(4-cyclohexyl-1-piperazinyl)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6138521.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide](/img/structure/B6138526.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6138529.png)


![4-(4-morpholinyl)-N-(3-nitrophenyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B6138557.png)
![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6138573.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6138575.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6138583.png)
![4-ethyl-5-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B6138592.png)
![N-(3-chlorobenzyl)-3-{1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6138610.png)